molecular formula C10H7BrN2O4 B1614009 4-Bromo-6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid CAS No. 885518-33-2

4-Bromo-6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid

Cat. No. B1614009
CAS RN: 885518-33-2
M. Wt: 299.08 g/mol
InChI Key: GNUISENCXNGOLF-UHFFFAOYSA-N
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Description

4-Bromo-6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid, also known as BMIC, is a chemical compound that belongs to the indazole family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.

Mechanism of Action

The exact mechanism of action of 4-Bromo-6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid is not fully understood. However, it has been suggested that 4-Bromo-6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid may exert its biological activities by inhibiting certain enzymes or signaling pathways. For example, 4-Bromo-6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in inflammation. 4-Bromo-6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
4-Bromo-6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 4-Bromo-6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid can inhibit the activity of COX-2 and reduce the production of prostaglandins, which are involved in inflammation. 4-Bromo-6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, 4-Bromo-6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid has been shown to exhibit antibacterial activity against certain strains of bacteria.

Advantages and Limitations for Lab Experiments

4-Bromo-6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits a range of biological activities that make it a useful tool for investigating various biological processes. However, there are also some limitations to using 4-Bromo-6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid in lab experiments. For example, its mechanism of action is not fully understood, and it may exhibit off-target effects that could complicate data interpretation.

Future Directions

There are several future directions for research on 4-Bromo-6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid. One area of interest is the development of novel indazole derivatives based on 4-Bromo-6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid that exhibit improved pharmacological properties. Another area of interest is the use of 4-Bromo-6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid as a building block in the synthesis of metal-organic frameworks (MOFs) for gas storage and separation applications. Additionally, further studies are needed to elucidate the mechanism of action of 4-Bromo-6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid and to investigate its potential use as a therapeutic agent for various diseases.

Scientific Research Applications

4-Bromo-6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-bacterial activities. 4-Bromo-6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid has also been investigated for its potential use as a building block in the synthesis of novel indazole derivatives with improved pharmacological properties. In addition, 4-Bromo-6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid has been used as a ligand in the design of metal-organic frameworks (MOFs) for gas storage and separation applications.

properties

IUPAC Name

4-bromo-6-methoxycarbonyl-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O4/c1-17-10(16)4-2-5(11)7-6(3-4)12-13-8(7)9(14)15/h2-3H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNUISENCXNGOLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C(=C1)Br)C(=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90646118
Record name 4-Bromo-6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

885518-33-2
Record name 4-Bromo-6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90646118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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